molecular formula C25H21N3O3S2 B1232002 CID 4891389

CID 4891389

Cat. No.: B1232002
M. Wt: 475.6 g/mol
InChI Key: WNNPRGGVTYMKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 4891389 is a chemical compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities. Typically, such compounds are characterized by their molecular formula, structural features, and functional groups, which dictate their reactivity, solubility, and interactions with biological systems .

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C25H21N3O3S2/c1-27-15-19(16-8-3-2-4-9-16)25(24(27)18-11-5-6-12-20(18)26-21(24)29)22(30)28(23(32)33-25)14-17-10-7-13-31-17/h2-13,19H,14-15H2,1H3,(H,26,29)

InChI Key

WNNPRGGVTYMKOL-UHFFFAOYSA-N

SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)C(=O)N(C(=S)S2)CC5=CC=CO5)C6=CC=CC=C6

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)C(=O)N(C(=S)S2)CC5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 4891389, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, based on parameters derived from the evidence:

Structural Comparison

Structural analogs are identified by shared backbone motifs or functional groups. For example:

  • Betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) feature pentacyclic triterpenoid scaffolds, which are critical for their inhibitory activity against enzymes like bile acid transporters .
  • Steroid-based substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) share a cholane backbone, enabling interactions with steroid-binding proteins .

If this compound belongs to a known class (e.g., triterpenoids or steroids), its structural alignment with these compounds could predict its biological targets or metabolic pathways. 3D overlays, as shown in Figure 8 of , would highlight steric and electronic similarities .

Physicochemical Properties

Key properties include solubility, logP (lipophilicity), and molecular weight, which influence bioavailability and pharmacokinetics. For example:

  • CAS 54198-89-9 (CID 295765): Molecular weight 128.56, logP 0.78 (WLOGP), solubility 0.24 mg/mL .
  • CAS 1046861-20-4 (CID 53216313): Molecular weight 235.27, logP 2.15 (XLOGP3), high GI absorption .

A hypothetical comparison table for this compound might resemble:

Property This compound Betulin (CID 72326) Taurocholic Acid (CID 6675)
Molecular Weight Not available 442.72 g/mol 515.70 g/mol
logP Not available 8.30 (XLOGP3) -1.50 (XLOGP3)
Solubility Not available Insoluble in water 1.02 mg/mL (ESOL)
Biological Role Not available Enzyme inhibitor Bile acid transporter substrate

Table 1. Comparative physicochemical and functional properties (hypothetical data for this compound).

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 4891389's mechanism of action?

  • Methodological Answer : Begin by narrowing a broad topic (e.g., "this compound's biochemical effects") using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific cell lines or organisms.
  • Intervention: Dose-dependent exposure to this compound.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Quantifiable metrics (e.g., enzyme inhibition, gene expression).
    Avoid vague terms and ensure alignment with gaps in existing literature .

Q. What are the key considerations in experimental design for this compound studies?

  • Methodological Answer :

  • Variables : Define independent (e.g., concentration) and dependent variables (e.g., cytotoxicity).
  • Controls : Include positive/negative controls and replicates to validate reproducibility.
  • Protocols : Follow guidelines for documenting materials, equipment, and procedures (e.g., IUPAC standards). For novel compounds, provide synthesis and purity data; for known compounds, cite prior characterization methods .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Use databases like PubMed and SciFinder with keywords (e.g., "this compound AND pharmacokinetics").
  • Track sources using citation managers (EndNote, Zotero) and maintain a search log with dates, databases, and filters.
  • Prioritize primary literature and avoid unreliable sources (e.g., non-peer-reviewed platforms) .

Advanced Research Questions

Q. How to analyze contradictory data in studies involving this compound?

  • Methodological Answer :

  • Identify principal contradictions (e.g., conflicting results in cytotoxicity assays) and assess methodological differences (e.g., cell line variability, assay conditions).
  • Apply dialectical analysis : Determine if contradictions arise from technical artifacts (e.g., instrument calibration) or fundamental biological variability.
  • Use statistical tools (e.g., ANOVA, regression) to quantify uncertainty and contextualize findings .

Q. What strategies ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Documentation : Provide step-by-step protocols in the "Materials and Methods" section, including instrument settings and reagent lot numbers.
  • Supplementary Data : Share raw data, spectra, and computational scripts in repositories (e.g., Zenodo).
  • Peer Review : Pre-submission validation by independent labs reduces bias .

Q. How to validate novel methodologies for studying this compound?

  • Methodological Answer :

  • Cross-Validation : Compare results with established techniques (e.g., HPLC vs. LC-MS for purity analysis).
  • Sensitivity Analysis : Test robustness under varying conditions (e.g., pH, temperature).
  • Ethical Compliance : Ensure alignment with institutional review boards (IRBs) for in vivo studies .

Q. How to address ethical challenges in publishing this compound research?

  • Methodological Answer :

  • Disclosure : Declare funding sources, conflicts of interest, and compliance with ethical guidelines (e.g., animal welfare protocols).
  • Data Transparency : Avoid selective reporting; include negative results to prevent publication bias.
  • Authorship Criteria : Follow ICMJE guidelines to credit contributions accurately .

Data Presentation Guidelines

  • Tables/Figures : Label axes clearly (e.g., "Figure 1: Dose-response curve of this compound in HepG2 cells").
  • Statistical Reporting : Use ±SD for error bars and specify p-values (e.g., *p < 0.05).
  • Reproducibility Checklist : Include step-by-step protocols and raw data links in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 4891389
Reactant of Route 2
CID 4891389

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.